molecular formula C21H22N4O2 B2664272 3-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione CAS No. 847399-26-2

3-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

Cat. No. B2664272
CAS RN: 847399-26-2
M. Wt: 362.433
InChI Key: FROHFENRJZYKQK-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione, also known as MPBD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its therapeutic properties, and its unique chemical structure has made it a valuable tool for researchers in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analogues

  • Compounds with structural similarities to 3-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione have been synthesized as part of research exploring novel ligands for alpha1-adrenoceptors, suggesting potential applications in cardiovascular research and therapy (Patanè et al., 2005).

Biological Activity and Potential Therapeutic Uses

  • Research on derivatives of pyrimidine-2,4-diones has shown that these compounds can exhibit significant binding profiles to various receptors, indicating potential as pharmacological agents. For example, studies have found that certain derivatives displayed substantial selectivity for alpha1-adrenoceptors over serotoninergic and dopaminergic receptors, which could be relevant for the development of cardiovascular or neurological drugs (Patanè et al., 2005).

Supramolecular Chemistry

  • Pyrimidine derivatives have also been investigated for their role in supramolecular assemblies, suggesting applications in materials science and nanotechnology. For instance, research on dihydropyrimidine-2,4-dione functionality indicated its suitability for forming hydrogen-bonded supramolecular assemblies, which could have implications for the design of new materials or molecular devices (Fonari et al., 2004).

Antimicrobial and Anticonvulsant Properties

  • Some studies have focused on the antimicrobial and anticonvulsant properties of pyrimidine derivatives, suggesting their potential use in treating infections and seizures. For example, research on N-Mannich bases derived from pyrrolidine-2,5-diones, a related structural class, demonstrated promising anticonvulsant activity in animal models (Kamiński et al., 2013).

Nonlinear Optical Properties

  • The pyrimidine core is also of interest in the field of nonlinear optics (NLO), where derivatives of pyrimidines have been studied for their NLO properties. This suggests potential applications in optoelectronics and photonics, where materials with strong NLO responses are valuable for applications such as frequency conversion, optical modulation, and information processing (Hussain et al., 2020).

properties

IUPAC Name

3-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-16-7-5-6-10-18(16)25-20(26)15-19(22-21(25)27)24-13-11-23(12-14-24)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROHFENRJZYKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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